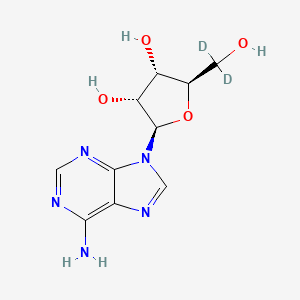
Angiotensin III, human, mouse (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Angiotensin III, human, mouse (TFA) is a heptapeptide agonist that plays a significant role in the renin-angiotensin system. It interacts with angiotensin 1 and angiotensin 2 receptors, exhibiting a higher affinity for angiotensin 2 receptors . This compound is crucial in regulating blood pressure, fluid balance, and various physiological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Angiotensin III, human, mouse (TFA) is typically synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .
Industrial Production Methods: Industrial production of Angiotensin III, human, mouse (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Angiotensin III, human, mouse (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, affecting the peptide’s activity.
Reduction: Reduction reactions can reverse oxidation effects, restoring the peptide’s original structure.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products Formed: The major products formed from these reactions include modified peptides with altered biological activity, which can be used for various research purposes .
Wissenschaftliche Forschungsanwendungen
Angiotensin III, human, mouse (TFA) has numerous applications in scientific research:
Wirkmechanismus
Angiotensin III, human, mouse (TFA) exerts its effects by binding to angiotensin 1 and angiotensin 2 receptors. This binding triggers a cascade of molecular events, leading to vasoconstriction, aldosterone synthesis, and increased blood pressure . The compound’s interaction with these receptors also influences sodium excretion and fluid balance .
Vergleich Mit ähnlichen Verbindungen
Angiotensin II: Another peptide in the renin-angiotensin system with similar functions but higher vasoconstrictive activity.
Angiotensin I: A precursor to Angiotensin II and Angiotensin III, with less biological activity.
Angiotensin (1-7): A peptide with counter-regulatory effects, promoting vasodilation and anti-inflammatory responses.
Uniqueness: Angiotensin III, human, mouse (TFA) is unique due to its higher affinity for angiotensin 2 receptors and its specific role in sodium excretion and blood pressure regulation . Its distinct binding properties and physiological effects make it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C48H67F3N12O11 |
|---|---|
Molekulargewicht |
1045.1 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H66N12O9.C2HF3O2/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28;3-2(4,5)1(6)7/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51);(H,6,7)/t27-,32-,33-,34-,35-,36-,37-,38-;/m0./s1 |
InChI-Schlüssel |
KUKUOXUOOSIHED-BZDVFTEGSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



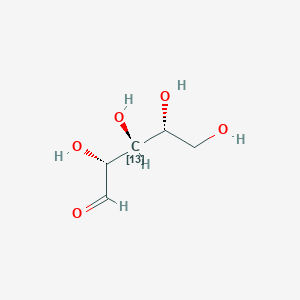
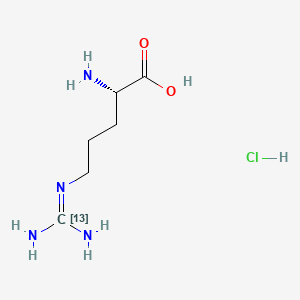
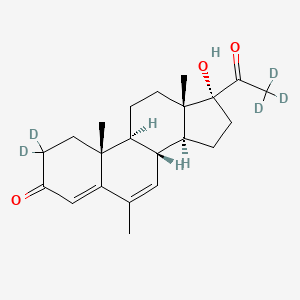

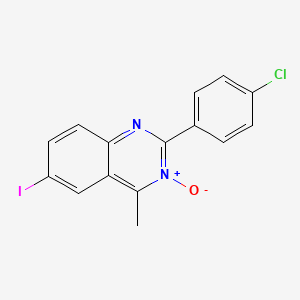
![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)


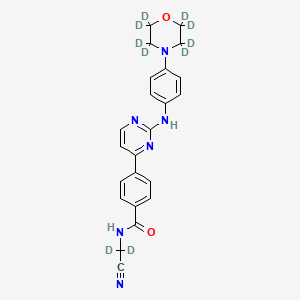
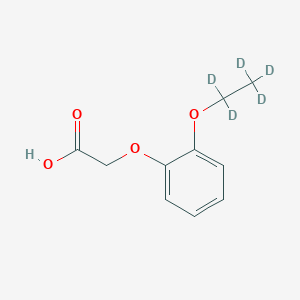
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)

